3-Hydroxyfluorene
Overview
Description
3-Hydroxyfluorene, also known as 9H-fluoren-3-ol, is a member of the fluorene family of compounds. It is characterized by a hydroxyl group attached to the third carbon of the fluorene structure, which consists of two benzene rings connected through a cyclopentane ring. This compound is of significant interest due to its presence in various biological and environmental contexts, including its role as a metabolite of polycyclic aromatic hydrocarbons (PAHs) in humans .
Scientific Research Applications
3-Hydroxyfluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are not yet well-defined.
Mechanism of Action
Target of Action
3-Hydroxyfluorene, also known as 9H-fluoren-3-ol , primarily targets the Cytochrome P450 1A2 . This enzyme is a member of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating most of the drugs and toxins from the human body .
Mode of Action
It is known that the lipophilicity of this compound (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .
Biochemical Pathways
The biochemical pathways affected by this compound involve a sequence of dehydration, addition, rearrangement, and aromatization . The catabolic intermediates identified from the reactions include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Pharmacokinetics
It is known that this compound is a weak dopamine reuptake inhibitor with an ic50 of 9 μm, notably 59% weaker than modafinil (ic50 = 370 μM) . This suggests that it may have a lower potential for addiction .
Result of Action
It is known that this compound can be converted to fluorenone by oxidation .
Safety and Hazards
Future Directions
The development of new economical and convenient synthetic routes for the synthesis of fluorene derivatives remains a major goal for modern organic synthesis to enable a broader substrate scope of the starting materials . The preparation of poly-substituent fluorenes from readily available propargyl alcohols is an area of ongoing research .
Biochemical Analysis
Biochemical Properties
3-Hydroxyfluorene is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Cellular Effects
In terms of cellular effects, this compound has been associated with various health conditions. For instance, elevated levels of this compound have been linked to a higher risk of hyperlipidemia in individuals aged 20–39 years .
Molecular Mechanism
It is known to be involved in the metabolism of halogenated aromatic hydrocarbons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the concentration of 2-hydroxynaphthalene, as well as 2-hydroxyfluorene, are associated with occupational exposure and reach approximately 30 ng/L in urine .
Metabolic Pathways
This compound is involved in the metabolism of halogenated aromatic hydrocarbons
Transport and Distribution
It is known that it is located in the membrane of cells .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyfluorene can be synthesized through several methods. One efficient method involves the TsOH-mediated tandem alkylation and rearrangement of propargylic alcohols with 1,3-diketones. This reaction is carried out under mild conditions and offers a straightforward one-step synthetic route to hydroxylfluorene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of propargylic alcohols and 1,3-diketones under Brønsted acid-catalyzed conditions. This method is favored for its efficiency and the moderate to good yields it produces .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone.
Reduction: Reduction reactions can convert it back to fluorene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Fluorenone.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the reagents used.
Comparison with Similar Compounds
Fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Fluorenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
9-Hydroxyfluorene: Similar structure but with the hydroxyl group on the ninth carbon.
Uniqueness: 3-Hydroxyfluorene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role as a biomarker for polycyclic aromatic hydrocarbon exposure highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
9H-fluoren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUBSZGNXLNTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047540 | |
Record name | 3-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-67-8 | |
Record name | Fluoren-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoren-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOREN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of human exposure to 3-hydroxyfluorene?
A1: this compound is a metabolite of fluorene, primarily generated through the body's metabolism of this polycyclic aromatic hydrocarbon (PAH). Major exposure sources include:
- Tobacco Smoke: Both active and passive smoking contribute significantly to this compound levels. [, , ]
- Diet: Consumption of grilled or broiled foods can introduce PAHs, leading to this compound formation. []
- Occupational Exposure: Workers in certain industries, such as chimney sweeps and creosote-exposed workers, face elevated exposure risks. []
Q2: How does involuntary tobacco smoke exposure affect this compound levels?
A: Studies show a clear link between involuntary tobacco smoke and increased urinary concentrations of this compound. [] This highlights the importance of minimizing secondhand smoke exposure.
Q3: Can switching from traditional cigarettes to electronic cigarettes impact this compound levels?
A: Research indicates that while switching to e-cigarettes doesn't eliminate this compound exposure, it can lead to substantial reductions compared to traditional cigarette smoking. []
Q4: Have any associations been found between this compound and specific health conditions?
A4: Several studies using NHANES data have explored potential links between this compound and various health conditions:
- Periodontitis: Positive associations have been observed between this compound levels and periodontitis risk. [, ]
- Lung Cancer: In chimney sweeps, increased fluorene exposure (measured via this compound levels) correlated with lower DNA methylation of genes linked to lung cancer risk (F2RL3 and AHRR). []
- Osteoarthritis: Higher levels of this compound have been associated with greater odds of osteoarthritis. []
- Thyroid Function: In females, elevated this compound was linked to increased levels of total triiodothyronine (TT3). []
- Urinary Incontinence: Positive associations have been found between this compound and the prevalence of stress urinary incontinence (SUI). []
Q5: Does pregnancy affect the levels of this compound?
A: Interestingly, pregnant women exhibited significantly lower levels of this compound compared to non-pregnant women. [] This suggests potential alterations in PAH metabolism during pregnancy.
Q6: How is this compound typically measured in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying this compound in urine. [, ]
Q7: Can this compound serve as a reliable biomarker for fluorene exposure?
A: While 1-hydroxypyrene is often used as a biomarker for PAH exposure, studies suggest that this compound, along with other hydroxyfluorenes, might offer better selectivity for assessing tobacco smoke exposure specifically. []
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